molecular formula C19H12BrFN2O4 B11224886 4-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]benzamide

4-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]benzamide

Cat. No.: B11224886
M. Wt: 431.2 g/mol
InChI Key: VSRNVVCOEDRHNJ-UHFFFAOYSA-N
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Description

4-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]benzamide is a complex organic compound with the molecular formula C13H8BrFN2O3 This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and 4-fluorophenol.

    Nitration: The 4-bromoaniline undergoes nitration to introduce the nitro group, resulting in 4-bromo-3-nitroaniline.

    Coupling Reaction: The 4-bromo-3-nitroaniline is then coupled with 4-fluorophenol in the presence of a suitable coupling agent to form the intermediate compound.

    Amidation: Finally, the intermediate compound undergoes amidation with benzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are typically recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can participate in nucleophilic and electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile or electrophile used.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: Oxidation can lead to the formation of quinones or other oxidized derivatives.

Scientific Research Applications

4-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]benzamide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C19H12BrFN2O4

Molecular Weight

431.2 g/mol

IUPAC Name

4-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]benzamide

InChI

InChI=1S/C19H12BrFN2O4/c20-13-3-1-12(2-4-13)19(24)22-15-9-16(23(25)26)11-18(10-15)27-17-7-5-14(21)6-8-17/h1-11H,(H,22,24)

InChI Key

VSRNVVCOEDRHNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)F)[N+](=O)[O-])Br

Origin of Product

United States

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